2,4,6-Trinitro-m-cresol

Descripción general

Descripción

Trinitrometacresol appears as a detonating explosive in the form of yellow needles. Readily soluble in alcohol, ether, and acetone. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode violently.

Aplicaciones Científicas De Investigación

Explosive Applications

TNC is primarily recognized for its use as an explosive material. Its structure allows it to act as a high-energy compound suitable for military and industrial applications. Key characteristics include:

- Detonation Properties : TNC is classified as a detonating explosive with a high density and velocity of detonation. Studies indicate that TNC exhibits detonation velocities ranging from 6.4 to 8 km/s, making it comparable to other well-known explosives like TNT .

- Formulation in Explosives : TNC can be incorporated into formulations to enhance the performance of explosives. Its compatibility with various solvents (e.g., alcohol, ether) allows for flexible application methods in explosive manufacturing .

Biological Research Applications

Recent studies have highlighted the biological impacts of TNC, particularly concerning its interaction with cellular systems and potential toxicity:

- Cell Membrane Interaction : Research indicates that TNC can influence ion transport across cellular membranes. It has been observed to inhibit anion transport while stimulating cation movements, which could have implications for understanding cellular responses to toxic compounds .

- Oxidative Stress Studies : TNC has been utilized in studies examining its role in generating reactive oxygen species (ROS). This research is crucial for understanding the compound's potential toxicity and mechanisms of action within biological systems .

Chemical Synthesis and Industrial Uses

In addition to its explosive and biological applications, TNC serves as a precursor in various chemical syntheses:

- Synthesis of Other Compounds : TNC can be used in the synthesis of more complex chemicals, including herbicides and insecticides. For instance, derivatives of TNC are involved in the production of pyrethroid insecticides, which are widely used in agricultural practices .

- Research on Chemical Stability : The stability of TNC under different environmental conditions has been a subject of research, providing insights into safe handling and storage practices for explosive materials .

Case Study 1: Detonation Performance Comparison

A comparative analysis was conducted on the detonation performance of TNC versus other nitro compounds. The study found that while TNC performs well under standard conditions, modifications such as substituting functional groups can enhance its performance characteristics further .

Case Study 2: Toxicological Assessment

In vivo studies have demonstrated that exposure to TNC leads to oxidative stress in mammalian cells, resulting in significant histological damage. This finding underscores the need for careful handling protocols when working with this compound in laboratory settings .

Propiedades

Número CAS |

602-99-3 |

|---|---|

Fórmula molecular |

C7H5N3O7 |

Peso molecular |

243.13 g/mol |

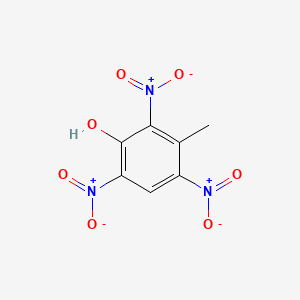

Nombre IUPAC |

3-methyl-2,4,6-trinitrophenol |

InChI |

InChI=1S/C7H5N3O7/c1-3-4(8(12)13)2-5(9(14)15)7(11)6(3)10(16)17/h2,11H,1H3 |

Clave InChI |

YYGJRRYSYLLCQH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-] |

SMILES canónico |

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-] |

Apariencia |

Solid powder |

Punto de ebullición |

Explodes at 150 °C |

Color/Form |

Yellow crystals Yellow needles |

Densidad |

1.75 g/cu cm |

melting_point |

109.5 °C 106 °C |

Key on ui other cas no. |

602-99-3 |

Descripción física |

Trinitrometacresol appears as a detonating explosive in the form of yellow needles. Readily soluble in alcohol, ether, and acetone. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode violently. |

Pictogramas |

Explosive; Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

0.01 M In water, 2200 mg/L at 25 °C In water, 339.4 mg/L at 25 °C (est) Readily soluble in alcohol, ether and acetone |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2,4,6-Trinitro-m-cresol; NSC 3182; NSC-3182; NSC3182 |

Presión de vapor |

1.3X10-6 mm Hg at 25 °C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.